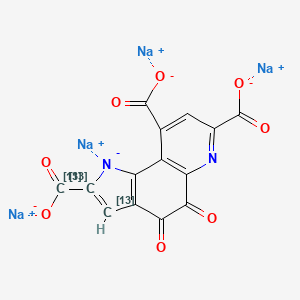
Pyrroloquinoline quinone-13C3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrroloquinoline quinone-13C3 (sodium) is a tricyclic ortho-quinone compound that has garnered significant attention due to its unique properties and potential applications. It is a labeled version of pyrroloquinoline quinone, where three carbon atoms are replaced with carbon-13 isotopes. Pyrroloquinoline quinone is known for its role as a redox cofactor in various enzymatic reactions and its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrroloquinoline quinone-13C3 (sodium) involves several steps, starting from the synthesis of the labeled precursor. The general synthetic route includes the following steps:
Synthesis of Labeled Precursor: The labeled precursor is synthesized using carbon-13 labeled reagents.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the tricyclic structure.
Oxidation: The tricyclic intermediate is oxidized to form pyrroloquinoline quinone-13C3.
Sodium Salt Formation: The final step involves the formation of the sodium salt by reacting pyrroloquinoline quinone-13C3 with sodium hydroxide.
Industrial Production Methods: Industrial production of pyrroloquinoline quinone-13C3 (sodium) typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of pyrroloquinoline quinone, which is then labeled with carbon-13 isotopes during the fermentation process .
Chemical Reactions Analysis
Types of Reactions: Pyrroloquinoline quinone-13C3 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrroloquinoline quinone-13C3.
Reduction: It can be reduced to form pyrroloquinoline quinol-13C3.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Pyrroloquinoline quinone-13C3.
Reduction: Pyrroloquinoline quinol-13C3.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrroloquinoline quinone-13C3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a redox cofactor in various enzymatic reactions.
Biology: Studied for its role in cellular processes and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Used in the production of functional foods and nutritional supplements
Mechanism of Action
Pyrroloquinoline quinone-13C3 (sodium) exerts its effects through several mechanisms:
Redox Reactions: Acts as a redox cofactor, facilitating electron transfer in enzymatic reactions.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Molecular Targets: Targets include various dehydrogenases and oxidoreductases.
Pathways Involved: Involves pathways related to mitochondrial function, cellular respiration, and oxidative stress response
Comparison with Similar Compounds
Pyrroloquinoline quinone-13C3 (sodium) is unique compared to other similar compounds due to its labeled carbon-13 isotopes, which make it useful for tracing and studying metabolic pathways. Similar compounds include:
Pyrroloquinoline quinone (PQQ): The non-labeled version of pyrroloquinoline quinone.
Pyrroloquinoline quinol: The reduced form of pyrroloquinoline quinone.
Methoxatin: Another name for pyrroloquinoline quinone.
Pyrroloquinoline quinone-13C3 (sodium) stands out due to its enhanced stability and traceability in scientific studies, making it a valuable tool for research in various fields .
Properties
Molecular Formula |
C14H2N2Na4O8 |
|---|---|
Molecular Weight |
421.11 g/mol |
IUPAC Name |
tetrasodium;4,5-dioxo(4,5-13C2)pyrrolo[2,3-f]quinolin-1-ide-2,7,9-tricarboxylate |
InChI |
InChI=1S/C14H6N2O8.4Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;;;/h1-2H,(H4,15,17,18,19,20,21,22,23,24);;;;/q;4*+1/p-4/i2+1,6+1,14+1;;;; |
InChI Key |
CXKUNARLYIWSIT-LPZZJZAJSA-J |
Isomeric SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-][13C](=[13CH]3)[13C](=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-]C(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
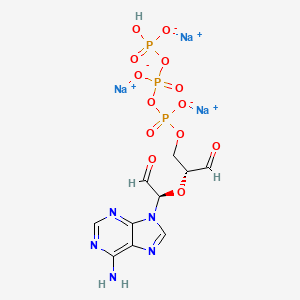
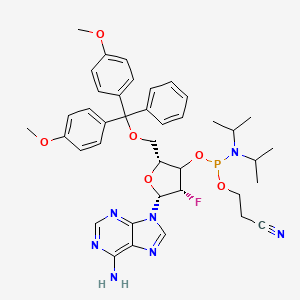
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
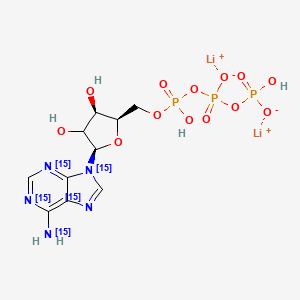

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
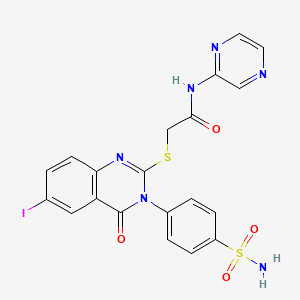
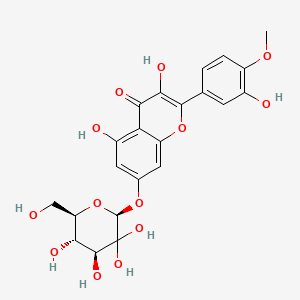

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
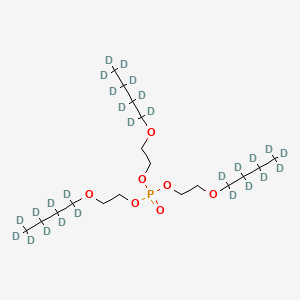
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
